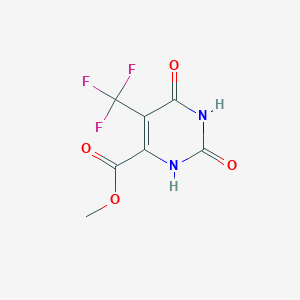

2,6-ジオキソ-5-(トリフルオロメチル)-1,2,3,6-テトラヒドロピリミジン-4-カルボン酸メチル

概要

説明

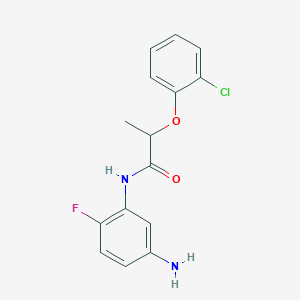

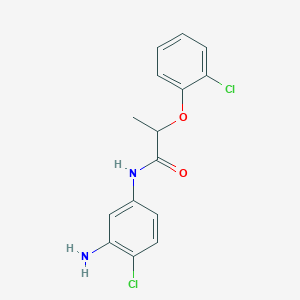

“Methyl 2,6-dioxo-5-(trifluoromethyl)-1,2,3,6-tetrahydropyrimidine-4-carboxylate” is a chemical compound with the molecular formula C7H5F3N2O4 and a molecular weight of 238.12 . It is used for proteomics research .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string: COC(=O)C1=C(C(=O)NC(=O)N1)C(F)(F)F . This indicates that the compound contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a trifluoromethyl group attached to it.Physical And Chemical Properties Analysis

The compound has a density of 1.5±0.1 g/cm^3 . Its molar refractivity is 69.9±0.3 cm^3, and it has a polar surface area of 96 Å^2 . The compound also has several freely rotating bonds .科学的研究の応用

- 癌幹細胞の調節 メカニズム: Skiの発現増加は、膵臓CSCにおける多能性維持マーカーとSonic hedgehog(Shh)シグナル伝達経路の構成因子の発現を増加させる可能性があります。これは、SkiがShh経路を調節することにより、膵臓CSCの幹性を維持する上で重要な役割を果たしていることを示唆しています。

- 癌遺伝子産物の活性と細胞の癌化 メカニズム: 細胞内SUMO化の重要な構成要素であるUbc9を調節します。この活性はMDM2のSUMO化を増加させ、p53の分解を促進します。SUMO化と腫瘍形成のこの新しいつながりは、癌の新しい治療標的の可能性を提供します。

- 遺伝子マッピングと疾患との関連 関連性: SKIの染色体上の位置を理解することは、その発癌における役割と特定の癌との潜在的な関連を解き明かす上で重要です。

- TGF-βシグナル伝達における構造メカニズム 構造研究: Smad4と複合体を形成したヒトc-Skiの研究により、Co-SmadとR-Smad間の機能的な複合体の形成を妨げる特定の認識パターンが明らかになりました。この阻害は、さまざまな細胞プロセスにおいて重要なTGF-beta、アクチビン、BMPの応答の抑制につながります。

要約すると、2,6-ジオキソ-5-(トリフルオロメチル)-1,2,3,6-テトラヒドロピリミジン-4-カルボン酸メチルは、癌研究、腫瘍学、遺伝子マッピング、およびTGF-βシグナル伝達経路の理解において有望です。その多面的な特性は、さらなる調査と潜在的な治療用途のための魅力的な候補となっています。 🌟 .

作用機序

The mechanism of action of Methyl 2,6-dioxo-5-(trifluoromethyl)-1,2,3,6-tetrahydropyrimidine-4-carboxylate is not fully understood. However, it is believed that the compound may act as a competitive inhibitor of the enzyme dihydropyrimidinase (DHP) in the synthesis of pyrimidine derivatives. The compound may also act as a competitive inhibitor of the enzyme cyclooxygenase (COX) in the synthesis of prostaglandins. Additionally, Methyl 2,6-dioxo-5-(trifluoromethyl)-1,2,3,6-tetrahydropyrimidine-4-carboxylate may act as a competitive inhibitor of the enzyme thymidylate synthase (TS) in the synthesis of thymidine.

Biochemical and Physiological Effects

The biochemical and physiological effects of Methyl 2,6-dioxo-5-(trifluoromethyl)-1,2,3,6-tetrahydropyrimidine-4-carboxylate have not been extensively studied. However, the compound has been found to inhibit the activity of the enzyme dihydropyrimidinase (DHP) in the synthesis of pyrimidine derivatives. The compound has also been found to inhibit the activity of the enzyme cyclooxygenase (COX) in the synthesis of prostaglandins. Additionally, Methyl 2,6-dioxo-5-(trifluoromethyl)-1,2,3,6-tetrahydropyrimidine-4-carboxylate has been found to inhibit the activity of the enzyme thymidylate synthase (TS) in the synthesis of thymidine.

実験室実験の利点と制限

The advantages of using Methyl 2,6-dioxo-5-(trifluoromethyl)-1,2,3,6-tetrahydropyrimidine-4-carboxylate in laboratory experiments include its ability to inhibit the activity of the enzyme dihydropyrimidinase (DHP) in the synthesis of pyrimidine derivatives, its ability to inhibit the activity of the enzyme cyclooxygenase (COX) in the synthesis of prostaglandins, and its ability to inhibit the activity of the enzyme thymidylate synthase (TS) in the synthesis of thymidine. The main limitation of using Methyl 2,6-dioxo-5-(trifluoromethyl)-1,2,3,6-tetrahydropyrimidine-4-carboxylate in laboratory experiments is the lack of extensive research into the compound’s biochemical and physiological effects.

将来の方向性

Future research into Methyl 2,6-dioxo-5-(trifluoromethyl)-1,2,3,6-tetrahydropyrimidine-4-carboxylate should focus on further elucidating the compound’s biochemical and physiological effects. Additionally, further research should focus on the development of new methods for synthesizing the compound. Additionally, further research should focus on the development of new methods for using Methyl 2,6-dioxo-5-(trifluoromethyl)-1,2,3,6-tetrahydropyrimidine-4-carboxylate in laboratory experiments. Finally, further research should focus on the development of new methods for using Methyl 2,6-dioxo-5-(trifluoromethyl)-1,2,3,6-tetrahydropyrimidine-4-carboxylate in drug development and enzyme inhibition.

Safety and Hazards

特性

IUPAC Name |

methyl 2,4-dioxo-5-(trifluoromethyl)-1H-pyrimidine-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2O4/c1-16-5(14)3-2(7(8,9)10)4(13)12-6(15)11-3/h1H3,(H2,11,12,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFXXWPHKTCKNSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=O)NC(=O)N1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10670637 | |

| Record name | Methyl 2,6-dioxo-5-(trifluoromethyl)-1,2,3,6-tetrahydropyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10670637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

936476-63-0 | |

| Record name | Methyl 2,6-dioxo-5-(trifluoromethyl)-1,2,3,6-tetrahydropyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10670637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-Chloro-5-methoxy-4-(propan-2-yloxy)phenyl]methanol](/img/structure/B1388349.png)

![2-[5-(Hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide](/img/structure/B1388354.png)

![1-{3-[(tert-butoxycarbonyl)amino]propyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1388365.png)

![N-[4-(Isopentyloxy)benzyl]-2-butanamine](/img/structure/B1388371.png)